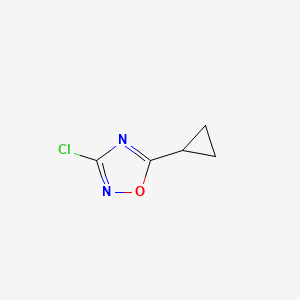

3-Chloro-5-cyclopropyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROPSQMCIJGGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring system has emerged as a privileged scaffold in modern drug discovery. Its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide functionalities, have led to its incorporation into a wide array of therapeutic agents. The unique electronic and steric attributes of the cyclopropyl group, known to enhance metabolic stability and target-binding affinity, make 3-chloro-5-cyclopropyl-1,2,4-oxadiazole a molecule of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of a robust synthetic route to this promising compound and the analytical techniques essential for its thorough characterization.

I. Strategic Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy involves the initial construction of a 3-hydroxy-5-cyclopropyl-1,2,4-oxadiazole intermediate, followed by a targeted chlorination reaction. This approach offers a high degree of control and generally results in good overall yields.

A high-level overview of the two-stage synthetic approach.

Stage 1: Synthesis of 3-Hydroxy-5-cyclopropyl-1,2,4-oxadiazole

The initial and crucial step is the formation of the 1,2,4-oxadiazole ring with a hydroxyl group at the 3-position. This is accomplished through the reaction of cyclopropanecarboxamidoxime with a suitable cyclizing agent.

A. Preparation of Cyclopropanecarboxamidoxime

The precursor, cyclopropanecarboxamidoxime, is synthesized from commercially available cyclopropanecarboxamide and hydroxylamine.

-

Underlying Principle: This reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon of the amide, followed by elimination of water. The choice of a salt of hydroxylamine, such as the hydrochloride, necessitates the use of a base to liberate the free hydroxylamine for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of Cyclopropanecarboxamidoxime

-

To a stirred solution of hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as methanol, add a solution of sodium methoxide (1.1 equivalents) in methanol at room temperature.

-

After stirring for 30 minutes, add cyclopropanecarboxamide (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure cyclopropanecarboxamidoxime.

B. Cyclization to 3-Hydroxy-5-cyclopropyl-1,2,4-oxadiazole

The cyclization of cyclopropanecarboxamidoxime to form the 3-hydroxy-1,2,4-oxadiazole ring is effectively mediated by 1,1'-carbonyldiimidazole (CDI).

-

Rationale for Reagent Selection: CDI is a mild and efficient activating agent for hydroxyl groups, facilitating intramolecular cyclization.[1][2][3][4][5] It offers advantages over harsher reagents by minimizing side reactions and simplifying the work-up procedure, as the byproducts are gaseous (CO₂) and water-soluble (imidazole).

Experimental Protocol: Synthesis of 3-Hydroxy-5-cyclopropyl-1,2,4-oxadiazole

-

In an inert atmosphere (e.g., under nitrogen or argon), dissolve cyclopropanecarboxamidoxime (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3-hydroxy-5-cyclopropyl-1,2,4-oxadiazole.

Stage 2: Chlorination of 3-Hydroxy-5-cyclopropyl-1,2,4-oxadiazole

The final step in the synthesis is the conversion of the hydroxyl group at the 3-position of the oxadiazole ring to a chloro group. This transformation is readily achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Mechanistic Insight: The reaction proceeds via the activation of the hydroxyl group by POCl₃, forming a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 3-chloro-1,2,4-oxadiazole. The use of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of this compound

-

To a solution of 3-hydroxy-5-cyclopropyl-1,2,4-oxadiazole (1.0 equivalent) in an appropriate solvent like acetonitrile or toluene, add phosphorus oxychloride (1.5 - 2.0 equivalents) at room temperature.

-

Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.

II. Comprehensive Characterization of this compound

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Sources

- 1. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

- 2. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]

Physicochemical properties of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole

An In-Depth Technical Guide to 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole

Introduction

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal and agricultural chemistry. Renowned for its metabolic stability and its role as a bioisostere for amide and ester functionalities, this five-membered heterocycle is a privileged structure in the design of novel bioactive agents.[1][2] This guide focuses on a specific, promising derivative: this compound. The unique combination of a reactive chloro-substituent at the 3-position and a compact, lipophilic cyclopropyl group at the 5-position presents a molecule of significant interest for chemical diversification and as a potential pharmacophore.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the molecule's physicochemical properties, propose a robust synthetic strategy, explore its chemical reactivity, and discuss its potential applications, all grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Identification

Correctly identifying the molecule is paramount for any scientific investigation. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₅ClN₂O | [3] |

| Molecular Weight | 144.56 g/mol | - |

| Monoisotopic Mass | 144.00903 Da | [3] |

| SMILES | C1CC1C2=NC(=NO2)Cl | [3] |

| InChI | InChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | [3] |

| InChIKey | CROPSQMCIJGGOL-UHFFFAOYSA-N | [3] |

| CAS Number | Not available | - |

It is crucial to distinguish this molecule from its isomer, 5-chloro-3-cyclopropyl-1,2,4-oxadiazole, which will have different physicochemical and reactivity profiles.[4]

Physicochemical Properties: Calculated and Estimated

| Property | Predicted/Estimated Value | Basis of Estimation / Source |

| XlogP | 1.7 | Predicted[3] |

| Boiling Point | ~211 °C | Based on the bromo-analogue (210.96 °C)[5] |

| Density | ~1.4 g/cm³ | Based on the bromo-analogue (1.45 g/cm³)[5] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | Inferred from structure (lipophilic cyclopropyl and chloro groups, polar oxadiazole core) |

| pKa | Weakly basic | The nitrogen atoms in the 1,2,4-oxadiazole ring are weak hydrogen bond acceptors.[2] |

Spectroscopic Characterization Profile (Expected)

The following spectral characteristics are predicted for this compound, based on established principles and data from analogous compounds. These serve as a guide for the characterization of synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the cyclopropyl group.

-

δ 1.0 - 2.0 ppm (m, 5H): This region will contain overlapping multiplets corresponding to the methine proton (-CH) and the two methylene groups (-CH₂) of the cyclopropyl ring.[1]

¹³C NMR Spectroscopy

The carbon spectrum will be key to confirming the integrity of the heterocyclic core.

-

δ ~170-180 ppm (C5): The carbon atom of the oxadiazole ring attached to the cyclopropyl group.[6]

-

δ ~165-170 ppm (C3): The carbon atom of the oxadiazole ring bearing the chlorine atom.[6]

-

δ 5-15 ppm: Carbon signals corresponding to the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrations for the key functional groups.

-

~1600 cm⁻¹: C=N stretching vibration of the oxadiazole ring.[1]

-

~1400-1450 cm⁻¹: CH₂ scissoring of the cyclopropyl group.

-

~1000-1250 cm⁻¹: Ring vibrations of the oxadiazole core.

-

~750 cm⁻¹: C-Cl stretching vibration.[1]

Mass Spectrometry (MS)

-

Expected M⁺: A molecular ion peak will be observed at m/z 144, with a characteristic M+2 isotope peak at m/z 146 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Proposed Synthesis Methodology

The most reliable and versatile method for constructing 3,5-disubstituted-1,2,4-oxadiazoles is the condensation of an amidoxime with an acylating agent, followed by cyclodehydration. The following protocol is a proposed, robust pathway to this compound.

Causality of Experimental Design: This two-step, one-pot procedure is designed for efficiency. The first step, the synthesis of cyclopropanecarboxamidoxime, is a standard and high-yielding reaction. The second step involves the in-situ generation of a reactive acylating agent from oxalyl chloride, which then reacts with the amidoxime. The subsequent cyclization is typically promoted by gentle heating. Pyridine is used as a base to neutralize the HCl generated during the acylation step.

Step 1: Synthesis of Cyclopropanecarboxamidoxime

-

To a solution of cyclopropanecarbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude amidoxime can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude cyclopropanecarboxamidoxime (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.0 eq) to the solution.

-

Slowly add a solution of oxalyl chloride (1.1 eq) in the same solvent. Caution: Gas evolution (CO, CO₂, HCl) occurs.

-

Allow the reaction to warm to room temperature and then heat gently to 40-50 °C to promote cyclization. Monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with the organic solvent.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Caption: Proposed two-step synthesis of this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the electronic nature of the oxadiazole ring and the properties of its substituents.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C3 position is expected to be a good leaving group, making this position susceptible to nucleophilic attack. This is the primary avenue for diversification of this scaffold. A wide range of nucleophiles, including amines, thiols, and alcohols, can displace the chloride, leading to a library of new derivatives. This reaction is the most valuable synthetic handle on the molecule.

ANRORC Rearrangement

For certain 3-chloro-1,2,4-oxadiazoles, an alternative reaction pathway known as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) can occur, particularly with amine nucleophiles. In this mechanism, the nucleophile attacks the more electrophilic C5 position, leading to the opening of the oxadiazole ring. Subsequent intramolecular reactions can lead to the formation of a new heterocyclic system. Researchers should be aware of this potential side reaction, which is dependent on the specific nucleophile and reaction conditions used.

Caption: Generalized ANRORC rearrangement pathway for 3-chloro-1,2,4-oxadiazoles.

Potential Applications and Biological Relevance

While no specific biological data has been published for this compound, the broader class of 1,2,4-oxadiazoles exhibits a vast range of pharmacological and agrochemical activities.[7]

-

Antifungal and Nematicidal Agents: Numerous 1,2,4-oxadiazole derivatives containing amide fragments have shown potent activity against plant pathogens like Sclerotinia sclerotiorum and nematodes such as Meloidogyne incognita.[8] The cyclopropyl group is a common motif in successful agrochemicals.[9]

-

Herbicidal Activity: Recent studies have identified 1,2,4-oxadiazoles as inhibitors of light-dependent protochlorophyllide oxidoreductase (LPOR), a key enzyme in chlorophyll biosynthesis, highlighting their potential as novel herbicides.[10]

-

Medicinal Chemistry: The 1,2,4-oxadiazole ring is present in drugs targeting a wide array of conditions, including cancer, inflammation, and microbial infections.[2] The C3-chloro position provides a convenient point for modification to explore structure-activity relationships (SAR) against various biological targets.

Safety and Handling

No specific safety data for this compound is available. However, based on related chlorinated heterocyclic compounds, the following general precautions should be observed:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Assumed to be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

This compound is a molecule with significant untapped potential. Its structure combines the proven utility of the 1,2,4-oxadiazole core with a reactive synthetic handle and a desirable cyclopropyl moiety. While experimental data on this specific compound remains to be published, this guide provides a solid foundation for its synthesis, characterization, and exploration. The proposed synthetic route is based on reliable and well-established chemical transformations. The discussion of its reactivity highlights the most promising avenues for chemical diversification. Given the broad biological activities associated with this class of compounds, this compound represents a valuable building block for the discovery of new therapeutics and agrochemicals.

References

- Benchchem. (n.d.). 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole.

- Piaz, V. D., & Giovannoni, M. P. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 376-397.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 5-chloro-3-cyclopropyl-1,2,4-oxadiazole.

- Chemchart. (n.d.). 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1).

- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045.

- ResearchGate. (n.d.). 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e.

- MDPI. (2023). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments.

- Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10334.

- MDPI. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors.

- PubChemLite. (n.d.). This compound (C5H5ClN2O).

- ResearchGate. (n.d.). The molecular structure of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl).

- Chemchart. (n.d.). 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1).

- ResearchGate. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”.

- ResearchGate. (n.d.). 1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e.

- MDPI. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors.

- PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.

- Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from Oriental Journal of Chemistry website.

- PubChemLite. (n.d.). 5-chloro-3-cyclopropyl-1,2,4-oxadiazole (C5H5ClN2O).

Sources

- 1. benchchem.com [benchchem.com]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 5-chloro-3-cyclopropyl-1,2,4-oxadiazole (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

Navigating the Promising Landscape of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole: A Technical Guide for Researchers

An In-depth Exploration of a Heterocyclic Scaffold with Significant Potential in Medicinal Chemistry and Beyond

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has garnered considerable attention within the scientific community, particularly in the realm of drug discovery and materials science.[1] Its unique physicochemical properties and ability to serve as a bioisosteric replacement for amide and ester functional groups have positioned it as a privileged scaffold in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, promising derivative: 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole .

I. Synthesis and Mechanistic Considerations

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a well-established area of synthetic organic chemistry.[3] The primary and most versatile approach involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed in situ from the reaction of an amidoxime with an acylating agent.

For the synthesis of this compound, a logical retrosynthetic analysis points towards cyclopropanecarboxamidoxime and a phosgene equivalent (or a related activated carbonyl species) as key precursors. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A robust and commonly employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a suitable acylating agent, followed by cyclodehydration.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cyclopropanecarboxamidoxime

-

To a solution of cyclopropanecarbonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude cyclopropanecarboxamidoxime, which can be purified by recrystallization.

Step 2: Acylation and Cyclization to this compound

-

Dissolve cyclopropanecarboxamidoxime in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and cool the solution in an ice bath.

-

To this solution, add a phosgene equivalent, such as triphosgene, portion-wise, followed by the slow addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the generated HCl.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality in Experimental Choices:

-

Solvent Selection: Aprotic solvents are crucial in the acylation/cyclization step to prevent unwanted side reactions with the highly reactive phosgene equivalent.

-

Base Selection: A non-nucleophilic base is employed to scavenge the HCl produced during the reaction without competing with the amidoxime as a nucleophile.

-

Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction.

II. Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound can be predicted based on its structure and by comparison with related compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Appearance | Likely a colorless to pale yellow solid or oil |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. |

| Boiling Point | Estimated to be in the range of 200-250 °C (based on analogues). |

| Density | Predicted to be greater than 1 g/cm³. |

Spectroscopic Characterization:

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl group, likely in the upfield region (around 0.8-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the cyclopropyl carbons and the two carbons of the oxadiazole ring. The carbon atom attached to the chlorine (C3) will be significantly deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹) and C-O-C stretching (around 1000-1300 cm⁻¹).[5]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.

III. Reactivity and Potential Applications in Drug Discovery

The reactivity of the this compound ring is dominated by the electrophilic nature of the carbon atom at the 3-position, which is activated by the adjacent chlorine atom and the electron-withdrawing oxadiazole ring. This makes it susceptible to nucleophilic aromatic substitution (SNA) reactions.

This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of a wide range of functional groups at the 3-position to explore structure-activity relationships (SAR).

Potential Therapeutic Applications:

The 1,2,4-oxadiazole scaffold has been incorporated into a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1][6][7]

-

Anticancer Agents: Many 1,2,4-oxadiazole derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[8] The cyclopropyl group can enhance metabolic stability and binding affinity, while the chloro-substituent provides a handle for further derivatization to optimize anticancer efficacy.

-

Anti-inflammatory and Analgesic Agents: The oxadiazole ring is a common feature in compounds with anti-inflammatory and analgesic properties.[9]

-

Antimicrobial and Antifungal Agents: The incorporation of the 1,2,4-oxadiazole nucleus has led to the development of compounds with significant antibacterial and antifungal activities.[6]

-

Neurological Disorders: Derivatives of 1,2,4-oxadiazole have been investigated for their potential in treating neurological conditions by acting as agonists or antagonists of various receptors in the central nervous system.[10]

IV. Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12][13]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is not available, related oxadiazole and chlorinated compounds may cause skin, eye, and respiratory irritation.[14]

V. Conclusion

This compound represents a versatile and promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward synthesis, predictable reactivity, and the established biological importance of the 1,2,4-oxadiazole scaffold make it an attractive target for further investigation. Researchers and scientists are encouraged to explore the derivatization of this compound to unlock its full therapeutic and technological potential, while adhering to strict safety protocols.

References

-

Karczmarzyk, Z., & Wysocki, W. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

Głuch-Lutwin, M., & Siwek, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2362. [Link]

-

ResearchGate. (n.d.). Electronic spectral data of conjugated oxadiazole derivatives. [Link]

-

Pace, A., & Buscemi, S. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 22(23), 2256-2276. [Link]

-

Street, L. J., Baker, R., Book, T., Kneen, C. O., MacLeod, A. M., Merchant, K. J., ... & Saunders, J. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of medicinal chemistry, 33(10), 2690-2697. [Link]

-

Pace, A., & Buscemi, S. (2020). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 25(11), 2646. [Link]

-

Wang, Y., Zhang, Y., Wang, J., Fan, Z., & Wang, Q. (2021). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 26(15), 4642. [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of 3,5‐Disubstituted[1][3][11]‐Oxadiazoles. [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole. [Link]

-

PubChem. (n.d.). 3-Chloro-1,2,4-oxadiazole. [Link]

-

PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

Reagentia. (n.d.). 3-(CHLOROMETHYL)-5-CYCLOPROPYL-1,2,4-OXADIAZOLE (1 x 250 mg). [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

The Journal of Organic Chemistry. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. [Link]

-

ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). [Link]

-

PubMed. (2025). A Pharmacological Update of Oxadiazole Derivatives: A Review. [Link]

-

Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. [Link]

-

Chemchart. (n.d.). 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1). [Link]

-

ResearchGate. (n.d.). Anti-proliferative activity and Characterization Data on Oxadiazole derivatives. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (121562-08-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. journalspub.com [journalspub.com]

- 6. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 7. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 13. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Ascendant Role of the Cyclopropyl Moiety in Oxadiazole Scaffolds: A Technical Guide to Biological Activity

Introduction: The Strategic Incorporation of the Cyclopropyl Ring in Modern Drug Discovery

The 1,3,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry, lauded for its metabolic stability and its capacity to act as a bioisostere for ester and amide functionalities.[1] This five-membered heterocycle is a cornerstone in the design of novel therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] However, the relentless challenge of drug resistance and the demand for enhanced potency and selectivity necessitate continuous innovation in molecular design. The incorporation of a cyclopropyl group, a small, strained carbocycle, represents a significant leap forward in this endeavor.

The cyclopropyl moiety is not merely a passive substituent. Its unique electronic and conformational properties can profoundly influence the physicochemical characteristics of a parent molecule. The strained three-membered ring imparts a high degree of s-character to its carbon-carbon bonds, leading to increased rigidity and a distinct spatial orientation of substituents. This can facilitate favorable interactions with biological targets, enhancing binding affinity and specificity. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the in vivo half-life of a drug candidate. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel cyclopropyl-containing oxadiazoles, offering a technical resource for researchers engaged in the discovery and development of next-generation therapeutics.

Synthesis of Cyclopropyl-Containing 1,3,4-Oxadiazoles: A Representative Pathway

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-trodden path in organic chemistry, with numerous established protocols.[5][6][7] A common and effective strategy involves the cyclization of a diacylhydrazine intermediate, which can be readily prepared from the corresponding carboxylic acid and acid hydrazide. The following diagram and protocol outline a representative synthesis of a cyclopropyl-containing 1,3,4-oxadiazole.

Caption: A representative synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-Cyclopropyl-5-Aryl-1,3,4-Oxadiazole

This protocol describes a two-step, one-pot synthesis, a common approach for this class of compounds.

Materials:

-

Cyclopropanecarboxylic acid

-

Substituted aryl hydrazide

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvent (e.g., toluene, xylenes)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Acylation:

-

To a solution of the substituted aryl hydrazide (1.0 eq) in a suitable solvent, add cyclopropanecarboxylic acid (1.1 eq).

-

The reaction mixture is heated under reflux for a specified period (typically 2-4 hours) to form the diacylhydrazine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Cyclodehydration:

-

After the formation of the diacylhydrazine is complete, the reaction mixture is cooled to room temperature.

-

Phosphorus oxychloride (POCl₃, 2-3 eq) is added dropwise to the reaction mixture, maintaining the temperature below 40°C.

-

The mixture is then heated under reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and slowly poured into crushed ice with vigorous stirring.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-cyclopropyl-5-aryl-1,3,4-oxadiazole.

-

Rationale for Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a powerful dehydrating agent commonly used for the cyclization of diacylhydrazines to form the oxadiazole ring.[5]

-

One-pot synthesis: This approach improves efficiency by reducing the number of isolation and purification steps.

-

Neutralization with sodium bicarbonate: This step is crucial to quench the acidic POCl₃ and facilitate the precipitation of the final product.

Antimicrobial Activity of Cyclopropyl-Containing Oxadiazoles

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[8] Oxadiazole derivatives have shown considerable promise in this area, and the incorporation of a cyclopropyl moiety can enhance their antibacterial and antifungal properties.[9][10]

Evaluation of Antimicrobial Activity: A Standardized Approach

The antimicrobial efficacy of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[11]

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

-

Test compounds (cyclopropyl-containing oxadiazoles)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Solvent for dissolving compounds (e.g., Dimethyl sulfoxide, DMSO)

Procedure:

-

Preparation of Test Compounds:

-

Dissolve the test compounds in DMSO to a stock concentration of 10 mg/mL.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

-

Preparation of Inoculum:

-

Grow the microbial strains overnight in the appropriate broth.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compounds.

-

Include a positive control (broth with inoculum and standard antimicrobial agent), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Structure-Activity Relationship Insights

Studies have indicated that the lipophilicity and electronic properties of the substituents on the oxadiazole ring play a crucial role in their antimicrobial activity. The presence of a cyclopropyl group can enhance lipophilicity, potentially improving the compound's ability to penetrate the microbial cell wall.

| Compound ID | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| CPO-1 | Cyclopropyl | 4-Chlorophenyl | 16 | 32 |

| CPO-2 | Cyclopropyl | 4-Nitrophenyl | 8 | 16 |

| CPO-3 | Cyclopropyl | 2,4-Dichlorophenyl | 4 | 8 |

| Ciprofloxacin | - | - | 0.5 | 0.25 |

Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual values would be derived from experimental studies.

Anticancer Activity of Cyclopropyl-Containing Oxadiazoles

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of modern drug discovery.[12][13] 1,3,4-Oxadiazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines.[2][14] The incorporation of a cyclopropyl moiety can enhance this activity by promoting favorable interactions with key oncogenic targets.

Evaluation of In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for Anticancer Activity

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (cyclopropyl-containing oxadiazoles)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Cell Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Assay:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

-

Potential Mechanisms of Action and Structure-Activity Relationships

Oxadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and kinases, and the induction of apoptosis.[12][13] The rigid structure of the cyclopropyl group can help to orient the molecule within the active site of a target enzyme, leading to enhanced inhibitory activity.

| Compound ID | R1 | R2 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| CPO-4 | Cyclopropyl | 4-Methoxyphenyl | 12.5 | 18.2 |

| CPO-5 | Cyclopropyl | 3,4,5-Trimethoxyphenyl | 2.8 | 5.1 |

| CPO-6 | Cyclopropyl | Naphthyl | 1.5 | 3.7 |

| Doxorubicin | - | - | 0.8 | 1.2 |

Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual values would be derived from experimental studies.

Anti-inflammatory Activity of Cyclopropyl-Containing Oxadiazoles

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, but their long-term use is associated with gastrointestinal and cardiovascular side effects. The development of novel anti-inflammatory agents with improved safety profiles is therefore a high priority.[15] Oxadiazole derivatives have demonstrated significant anti-inflammatory activity, and the incorporation of a cyclopropyl group can modulate their potency and selectivity.

Evaluation of In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[15] Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins.

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats (150-200 g)

-

Test compounds (cyclopropyl-containing oxadiazoles)

-

Carrageenan solution (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

-

Plethysmometer

Procedure:

-

Animal Preparation:

-

Acclimatize the rats for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the rats into groups (e.g., vehicle control, standard drug, and different doses of test compounds).

-

-

Drug Administration:

-

Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.

-

-

Induction of Edema:

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

The increase in paw volume is calculated as the difference between the final and initial paw volumes.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Structure-Activity Relationship and Mechanistic Insights

The anti-inflammatory activity of oxadiazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[15] The cyclopropyl group can influence the binding of these compounds to the COX active site, potentially leading to enhanced and more selective inhibition.

| Compound ID | R1 | R2 | Dose (mg/kg) | % Inhibition of Edema (at 3h) |

| CPO-7 | Cyclopropyl | Phenyl | 20 | 45.2 |

| CPO-8 | Cyclopropyl | 4-Fluorophenyl | 20 | 58.7 |

| CPO-9 | Cyclopropyl | 2-Naphthyl | 20 | 65.4 |

| Indomethacin | - | - | 10 | 72.5 |

Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual values would be derived from experimental studies.

Conclusion and Future Directions

The incorporation of a cyclopropyl moiety into the 1,3,4-oxadiazole scaffold represents a promising strategy for the development of novel therapeutic agents with enhanced biological activity. This technical guide has provided an overview of the synthesis and evaluation of these compounds for their antimicrobial, anticancer, and anti-inflammatory potential. The unique structural and electronic properties of the cyclopropyl group can lead to improved potency, selectivity, and metabolic stability.

Future research in this area should focus on the synthesis of diverse libraries of cyclopropyl-containing oxadiazoles to further explore the structure-activity relationships for each biological target. Mechanistic studies are also crucial to elucidate the precise molecular targets and pathways through which these compounds exert their effects. The continued investigation of cyclopropyl-containing oxadiazoles holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

-

In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025-08-09). Semantic Scholar. Retrieved from [Link]

-

In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025-08-09). National Institutes of Health. Retrieved from [Link]

-

Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. (2021-11-02). PubMed. Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. (2021-11-02). Taylor & Francis Online. Retrieved from [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PubMed Central. Retrieved from [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018-12-18). PubMed Central. Retrieved from [Link]

-

Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. (2021-11-02). ResearchGate. Retrieved from [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved from [Link]

-

Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). PubMed. Retrieved from [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. (2022-07-27). ACS Omega. Retrieved from [Link]

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Auctores Journals. Retrieved from [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018-12-18). PubMed. Retrieved from [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021-10-21). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). ResearchGate. Retrieved from [Link]

-

One‐pot Synthesis of 2,5‐Disubstituted‐1,3,4‐oxadiazoles Based on the Reaction of N,N‐Dimethyl Amides with Acid Hydrazides. (n.d.). Sci-Hub. Retrieved from [Link]

-

A REVIEW ON SYNTHESIS, BIOLOGICAL ACTIVITIES, AND APPLICATIONS OF OXADIAZOLE DERIVATIVES. (2022-04-04). IJCRT.org. Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025-10-13). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Versatile Pharmacophore

The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide functionalities, make it an attractive scaffold for the design of novel therapeutic agents.[3][4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,2,4-oxadiazole derivatives, offering field-proven insights for professionals in drug discovery and development. A number of commercially available drugs, such as Ataluren for Duchenne muscular dystrophy and the anti-inflammatory agent Oxolamine, feature the 1,2,4-oxadiazole core, underscoring its clinical significance.[6]

Core Synthetic Strategies: Building the 1,2,4-Oxadiazole Ring

The construction of the 1,2,4-oxadiazole ring primarily relies on the cyclization of an amidoxime intermediate with a variety of carbonyl compounds.[2][6] This fundamental approach allows for extensive diversification of substituents at the C3 and C5 positions of the ring, which is crucial for modulating pharmacological activity.

General Synthesis Workflow

The most prevalent synthetic route involves a two-step process: the formation of an amidoxime from a nitrile, followed by cyclization with an acylating agent.

Experimental Protocol: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Step 1: Amidoxime Formation

-

Reactants: A substituted nitrile and hydroxylamine hydrochloride are the key starting materials.

-

Procedure: The nitrile is dissolved in a suitable solvent, typically ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or potassium hydroxide) is added portion-wise.

-

Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled, and the resulting amidoxime is often precipitated by the addition of water. The solid product is then filtered, washed, and dried.

Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring

-

Reactants: The synthesized amidoxime and a suitable acylating agent (e.g., acyl chloride, carboxylic acid with a coupling agent, or an ester).

-

Procedure: The amidoxime is dissolved in a solvent such as pyridine or dimethylformamide (DMF). The acylating agent is added, and the mixture is heated. The use of a base like pyridine often facilitates the reaction by neutralizing the generated acid.[2][6]

-

Reaction Conditions: The reaction temperature and time are dependent on the reactivity of the starting materials, typically ranging from room temperature to reflux.

-

Work-up: Upon completion, the reaction mixture is poured into water or ice to precipitate the 1,2,4-oxadiazole derivative. The crude product is then purified by recrystallization or column chromatography.

The causality behind this experimental choice lies in the nucleophilic character of the amidoxime's nitrogen and oxygen atoms, which readily react with the electrophilic carbonyl carbon of the acylating agent, leading to an intermediate that subsequently cyclizes to form the stable aromatic 1,2,4-oxadiazole ring.

Caption: General synthetic workflow for 1,2,4-oxadiazole derivatives.

A Spectrum of Pharmacological Activities: The Therapeutic Promise

The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][7]

Anticancer Activity

A significant body of research has focused on the development of 1,2,4-oxadiazole derivatives as potent anticancer agents.[1][8][9] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer.[9][10]

One notable mechanism of action is the activation of caspases, which are key executioners of apoptosis.[10] Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis through the activation of caspase-3.[2][10]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole hybrids | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [1][2] |

| Benzimidazole-linked 1,2,4-oxadiazoles | MCF-7, A549, A375 | 0.12 - 2.78 | [1] |

| 1,2,4-Oxadiazole hydroxamate derivatives | HDAC-1 | Sub-micromolar | [3] |

| Imidazopyrazine-linked 1,2,4-oxadiazoles | MCF-7, A-549, A-375 | 0.22 - 1.56 | [11] |

The antiproliferative potency of these derivatives is often influenced by the nature of the substituents on the aryl rings. Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups can enhance anticancer activity.[1]

Caption: Apoptosis induction by 1,2,4-oxadiazole derivatives via caspase activation.

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2,4-oxadiazole have demonstrated significant anti-inflammatory and analgesic effects.[6][11] Their mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[12]

Antimicrobial and Anti-infective Agents

The 1,2,4-oxadiazole nucleus is a key pharmacophore in the development of a wide range of anti-infective agents, including antibacterial, antifungal, antiviral, and antiparasitic drugs.[6] The presence of electron-withdrawing groups on the phenyl ring of 1,2,4-oxadiazole derivatives has been shown to increase their anti-infective potential.[6]

Central Nervous System (CNS) Applications

The versatility of the 1,2,4-oxadiazole scaffold extends to the treatment of central nervous system disorders. Derivatives have been investigated for their potential in treating Alzheimer's disease, with some compounds exhibiting potent inhibition of acetylcholinesterase (AChE).[13][14] Additionally, certain 1,2,4-oxadiazole derivatives have shown affinity for sigma receptors, which are potential targets for the treatment of neuropathic pain.[3] Recent studies have also highlighted the neuroprotective effects of novel 1,2,4-oxadiazole derivatives, demonstrating their potential in mitigating the pathological hallmarks of Alzheimer's disease in animal models.[15]

The 1,2,4-Oxadiazole as a Bioisostere: Enhancing Drug-like Properties

A key reason for the widespread use of the 1,2,4-oxadiazole ring in drug design is its role as a bioisostere for ester and amide groups.[2][3][4] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacokinetic and pharmacodynamic properties without significantly altering its interaction with the biological target.

The 1,2,4-oxadiazole ring is resistant to hydrolysis by esterases and amidases, which can significantly enhance the metabolic stability and oral bioavailability of a drug candidate.[5] This stability, coupled with its ability to participate in hydrogen bonding, makes it an excellent substitute for labile ester and amide functionalities.[3] However, it is important to note that bioisosteric replacement with regioisomeric oxadiazoles, such as the 1,3,4-oxadiazole ring, can lead to changes in polarity and biological activity.[16]

Caption: Bioisosteric replacement of ester/amide with a 1,2,4-oxadiazole ring.

Future Directions and Conclusion

The 1,2,4-oxadiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility, metabolic stability, and diverse pharmacological profile position it as a privileged structure for the development of next-generation therapeutics. Future research will likely focus on the design of more selective and potent derivatives, the exploration of novel biological targets, and the application of computational methods to guide lead optimization. The continued investigation of this versatile heterocycle holds immense promise for addressing unmet medical needs across a wide range of diseases.

References

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH. (2022-01-05). [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment - MDPI. [Link]

-

(PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC - NIH. [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. [Link]

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Publishing. [Link]

-

A novel 1,2,4-oxadiazole derivative (wyc-7-20) | DDDT - Dove Medical Press. [Link]

-

Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol | Request PDF - ResearchGate. [Link]

-

Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF - ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Publishing. [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed. [Link]

-

Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. [Link]

-

Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC - PubMed Central. [Link]

-

Oxadiazole isomers: All bioisosteres are not created equal | Request PDF - ResearchGate. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. dovepress.com [dovepress.com]

- 16. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: A Cornerstone for Modern Drug Development

Abstract

The 3,5-disubstituted-1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered immense attention in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, particularly its role as a robust bioisostere for metabolically labile ester and amide functionalities, have established it as a privileged structure in the design of novel therapeutics.[2][3][4][5] This guide provides an in-depth exploration of the strategic value and synthetic pathways leading to this versatile core. We will dissect the causal logic behind prevalent synthetic methodologies, from classic two-step procedures to modern, efficient one-pot protocols. Detailed, field-proven experimental workflows are provided, alongside a comparative analysis to empower researchers in selecting the optimal strategy for their specific molecular targets.

The Strategic Imperative: Why the 1,2,4-Oxadiazole Core?

In the landscape of drug design, the modification of lead compounds to enhance efficacy, safety, and pharmacokinetic profiles is paramount. A key strategy in this endeavor is bioisosteric replacement, where a functional group is substituted with another that preserves biological activity while improving drug-like properties.[4] The 1,2,4-oxadiazole ring has emerged as a superior bioisostere for esters and amides, which are frequently susceptible to enzymatic hydrolysis in vivo.[3][5][6]

The value proposition of this heterocycle is rooted in several key advantages:

-

Metabolic Stability: The oxadiazole ring is exceptionally resistant to hydrolysis by esterases and amidases, leading to improved compound stability and a longer plasma half-life.[2][3][5]

-

Peptidomimetic Character: It effectively mimics the hydrogen bonding capabilities of the amide bond, allowing it to maintain crucial interactions with biological targets like enzymes and receptors.[2][7]

-

Physicochemical Modulation: The rigid, aromatic nature of the ring can favorably influence molecular conformation, lipophilicity, and solubility, providing a tool to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Diverse Biological Activity: Beyond its bioisosteric utility, the 1,2,4-oxadiazole scaffold is a pharmacophore in its own right, present in compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][8][9]

A notable example of its successful application is the cough suppressant Oxolamine , one of the first commercial drugs to feature the 1,2,4-oxadiazole ring, highlighting its long-standing acceptance in medicine.[2]

Data Presentation: Comparative Physicochemical Properties

The following table provides a conceptual comparison illustrating how bioisosteric replacement can impact key molecular properties.

| Property | Parent Compound (Ester/Amide) | 1,2,4-Oxadiazole Bioisostere | Rationale for Change |

| Metabolic Stability | Low to Moderate (Susceptible to Hydrolysis) | High | Aromatic heterocycle is resistant to common metabolic enzymes. |

| Hydrogen Bond Acceptor | Yes (Carbonyl Oxygen) | Yes (Ring Nitrogens) | Preserves key intermolecular interactions with target proteins. |

| Molecular Rigidity | Flexible (Rotatable Bonds) | High | The planar, aromatic ring restricts conformational freedom, which can enhance binding affinity. |

| Lipophilicity (LogP) | Variable | Generally Increased | The heterocyclic core is typically more lipophilic than a linear ester or amide group. |

Core Synthetic Strategies: A Mechanistic Overview

The vast majority of synthetic routes to 3,5-disubstituted-1,2,4-oxadiazoles converge on a common mechanistic theme: the condensation and subsequent cyclodehydration of an amidoxime with an acylating agent.[10] This [4+1] cycloaddition approach, where four atoms are contributed by the amidoxime and one by the acylating agent, is the most versatile and widely adopted method.

The entire process can be visualized as a sequence starting from a readily available nitrile.

Caption: General synthetic pathways to 1,2,4-oxadiazoles.

The critical decision point for the chemist lies in choosing between a two-step process, involving the isolation of the O-acylamidoxime intermediate, or a more streamlined one-pot reaction.[11]

-

Two-Step Synthesis: This classic approach involves (1) the O-acylation of the amidoxime and (2) the subsequent base- or heat-induced cyclization of the isolated intermediate.[11][12] This method offers precise control over each step but can be more time-consuming.

-

One-Pot Synthesis: Modern methodologies enable the direct conversion of the amidoxime and acylating agent to the final product in a single reaction vessel.[1][13] These protocols are highly efficient, reducing reaction times and simplifying purification.[13]

Validated Experimental Protocols & Mechanistic Causality

The following protocols are presented as robust, self-validating systems. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding beyond simple procedural steps.

Protocol 1: Synthesis of the Amidoxime Precursor

The amidoxime is the lynchpin of 1,2,4-oxadiazole synthesis. Its preparation from a nitrile is a foundational and critical first step.

-

Reaction: R-C≡N + NH₂OH·HCl → R-C(NH₂)=NOH

-

Objective: To prepare the key amidoxime intermediate from a commercially available nitrile.

-

Methodology:

-

To a stirred solution of hydroxylamine hydrochloride (1.2 equivalents) in ethanol, add an aqueous solution of sodium carbonate (0.6 equivalents) or another suitable base like potassium fluoride.[14][15]

-

Causality: The base is essential to liberate the free hydroxylamine nucleophile from its hydrochloride salt. The choice of a mild base prevents unwanted side reactions.

-

-

Add the starting nitrile (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (usually 4-12 hours).

-

Cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude solid or oil is often purified by recrystallization or column chromatography to yield the pure amidoxime.

-

-

Self-Validation: The successful synthesis is confirmed by spectroscopic analysis. The ¹H NMR spectrum will show characteristic broad singlets for the -NH₂ and -OH protons. Mass spectrometry will confirm the expected molecular weight.

Protocol 2: Two-Step Synthesis via O-Acylamidoxime Cyclodehydration

This method provides maximal control, allowing for the purification of the intermediate, which can be crucial for complex substrates.

-

Step A: O-Acylation of the Amidoxime

-

Dissolve the amidoxime (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically pyridine or triethylamine (1.1 equivalents).

-

Causality: The base acts as an acid scavenger, neutralizing the HCl that is generated when using an acyl chloride. This prevents protonation of the amidoxime and drives the reaction to completion.

-